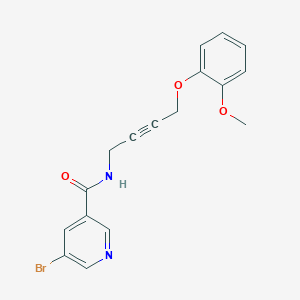

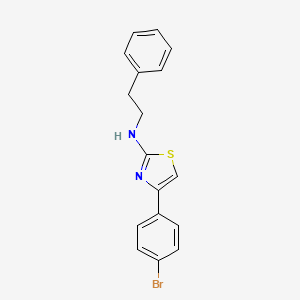

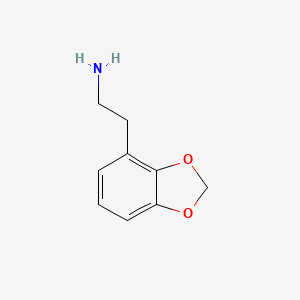

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-bromo-nicotinamide derivatives has been explored in the context of their potential interactions with 5-HT3 and dopamine D2 receptors. In one study, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives were prepared, including a compound with a 5-bromo-2-methoxy-6-methylaminonicotinamide moiety . This compound, particularly its (R)-isomer, demonstrated potent affinities for both receptors, indicating a successful synthetic approach to creating bioactive molecules .

Another study focused on the synthesis of 5-Bromo-nicotinonitrile, starting with 5-Bromo-nicotinic acid. The process involved chlorination with SOCl2 to produce 5-Bromo-nicotinate, followed by a reaction with ammonium aqueous to yield 5-Bromo-nicotinamide. Finally, using POCl3 as an oxidant, 5-Bromo-nicotinonitrile was obtained through a reflux reaction. The overall yield of this method was reported to be more than 48%, with the structures of intermediates and the target product confirmed by FT-IR and 1H NMR .

Molecular Structure Analysis

The molecular structure of 5-bromo-nicotinamide derivatives is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring. This structural feature is significant as it can influence the binding affinity to various receptors. The studies provided do not detail the complete molecular structure analysis of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide specifically, but they do highlight the importance of substituents on the nicotinamide ring for receptor binding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-bromo-nicotinamide derivatives are multi-step processes that include chlorination, substitution, and oxidation reactions. The chlorination of 5-Bromo-nicotinic acid to form 5-Bromo-nicotinate, followed by the substitution reaction with ammonium aqueous to produce 5-Bromo-nicotinamide, and finally the oxidation to 5-Bromo-nicotinonitrile, are key steps in the synthesis pathway . These reactions are carefully controlled to achieve high yields and to ensure the integrity of the bromine and other functional groups that are critical for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-nicotinamide derivatives are influenced by the presence of the bromine atom and other substituents on the nicotinamide ring. The studies provided do not offer extensive data on the physical properties such as melting point, solubility, or stability of 5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide. However, the chemical properties, such as the ability to undergo substitution reactions and the affinity for binding to receptors, are highlighted. The potent affinities for 5-HT3 and dopamine D2 receptors suggest that the electronic and steric properties of the bromine-substituted nicotinamide ring are favorable for receptor interaction . The synthesis process and the characterization techniques like FT-IR and 1H NMR provide insights into the chemical nature of these compounds .

Propriétés

IUPAC Name |

5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-22-15-6-2-3-7-16(15)23-9-5-4-8-20-17(21)13-10-14(18)12-19-11-13/h2-3,6-7,10-12H,8-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCUTESUSRQUAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3020739.png)

![6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020746.png)

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)

![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3020754.png)

![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)